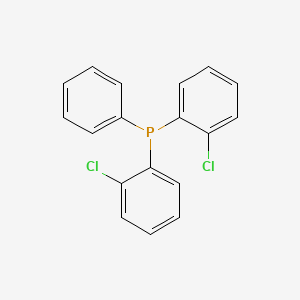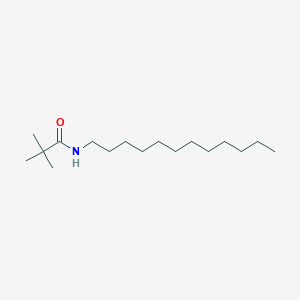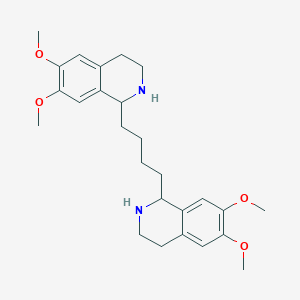
3-(4-Chloroanilino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloroanilino)-2-methylpropanoic acid: is an organic compound characterized by the presence of a chloroaniline group attached to a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 3-(4-Chloroanilino)-2-methylpropanoic acid typically begins with the nitration of aniline to form 4-chloroaniline. This is followed by the reaction of 4-chloroaniline with 2-methylpropanoic acid under acidic conditions to form the desired product.
Reaction Conditions: The nitration step requires concentrated nitric acid and sulfuric acid at low temperatures. The subsequent reaction with 2-methylpropanoic acid is typically carried out in the presence of a catalyst such as hydrochloric acid.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. This method often employs automated systems to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-(4-Chloroanilino)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
-
Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Chloroanilino)-2-methylpropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
類似化合物との比較
Similar Compounds
3-(4-Bromoanilino)-2-methylpropanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)-2-methylpropanoic acid: Contains a fluoro group in place of the chloro group.
3-(4-Methoxyanilino)-2-methylpropanoic acid: Features a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)-2-methylpropanoic acid is unique due to the presence of the chloro group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chloro group can also influence the compound’s solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 38433-98-6 | |
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
3-(4-chloroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)6-12-9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChIキー |
MBIZQDHHJQIKTO-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)







